molecular formula C4H8O4 B2428987 2,2-Dimethoxyacetic acid CAS No. 73569-40-1

2,2-Dimethoxyacetic acid

Cat. No. B2428987
CAS RN: 73569-40-1
M. Wt: 120.104
InChI Key: PHELOKYCCWVWFE-UHFFFAOYSA-N
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Description

2,2-Dimethoxyacetic acid is an organic compound that belongs to the carboxylic acid family. It has a molecular weight of 120.11 . The compound is typically stored in an inert atmosphere and under -20°C .


Molecular Structure Analysis

The molecular formula of this compound is C4H8O4 . Its structure includes two methoxy groups (-OCH3) attached to the second carbon atom, and a carboxylic acid group (-COOH) attached to the third carbon atom .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored in an inert atmosphere and under -20°C to maintain its stability .

Scientific Research Applications

Use in Electron Microscopy

2,2-Dimethoxypropane, a derivative of 2,2-dimethoxyacetic acid, has been utilized for the chemical dehydration of biological tissues for examination in electron microscopy. This method maintains the ultrastructural integrity of various tissues, including single-celled algae, plant tissues, and animal tissues like liver, pancreas, muscle, and cartilage. It offers a simpler and quicker alternative to traditional physical water exchange methods (Muller & Jacks, 1975).

Use in Chemical Reactions

2,2-Dimethyl aminooxyacetic acid, another derivative, has been used in the Pd(II)-catalyzed β-C(sp3)-H (hetero)arylation of ketones. This process involves facile installation and removal of the auxiliary and demonstrates a broad scope for both ketones and (hetero)aryl iodides. This method overcomes limitations of previous β-C(sp3)-H arylation of ketones and is significant for alkyl-(hetero)aryl coupling involving primary and secondary alkyls (Zhu et al., 2017).

Use in Analytical Chemistry

2,2-Dimethoxypropane has been reported as a reagent in the preparation of methyl esters. This compound reacts rapidly with water in the presence of strong acid, forming methanol and acetone, and can act as a water scavenger in esterification of acids with methanol. It has been used to speed up the esterification process and simplify the technique in lipid research (Radin, Hajra, & Akahori, 1960).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H335 (May cause respiratory irritation) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Mechanism of Action

Target of Action

It is known to be involved in the formation of n-hydroxysuccinimide ester

Mode of Action

2,2-Dimethoxyacetic acid is used in the formation of N-hydroxysuccinimide ester by DCC coupling The compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets

Biochemical Pathways

It is known to be involved in the synthesis of N-hydroxysuccinimide ester , but the downstream effects of this pathway are not clearly defined

Result of Action

It is known to participate in the synthesis of N-hydroxysuccinimide ester , but the broader impacts of this action at the molecular and cellular levels are not clearly defined

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability . Other factors such as pH, temperature, and the presence of other chemicals can also affect its action and efficacy.

properties

IUPAC Name

2,2-dimethoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4/c1-7-4(8-2)3(5)6/h4H,1-2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELOKYCCWVWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73569-40-1
Record name 2,2-dimethoxyacetic acid
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